molecular formula C12H16N2O B13211491 5-(2,4-Dimethylphenyl)piperazin-2-one

5-(2,4-Dimethylphenyl)piperazin-2-one

Cat. No.: B13211491
M. Wt: 204.27 g/mol
InChI Key: AOWAPWFCFGCFJP-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-(2,4-Dimethylphenyl)piperazin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethylphenyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of the carbonyl group at the 2-position. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other piperazine derivatives .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-3-4-10(9(2)5-8)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)

InChI Key

AOWAPWFCFGCFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CNC(=O)CN2)C

Origin of Product

United States

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